molecular formula C11H9BrN2O B598328 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde CAS No. 1202029-61-5

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde

Cat. No.: B598328
CAS No.: 1202029-61-5
M. Wt: 265.11
InChI Key: QGLJXVCTGBJIFQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound features a bromophenyl group at the first position, a methyl group at the fifth position, and a carboxaldehyde group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of 4-bromoacetophenone with hydrazine hydrate can yield 1-(4-bromophenyl)-3-methyl-1H-pyrazole.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes ensuring efficient reaction conditions, purification processes, and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde can undergo various chemical reactions, including:

    Electrophilic substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions.

    Nucleophilic addition: The aldehyde group can undergo nucleophilic addition reactions, forming alcohols or other derivatives.

    Oxidation and reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) can be used.

    Nucleophilic addition: Reagents like Grignard reagents (RMgX) or hydride donors (NaBH4) are commonly employed.

    Oxidation and reduction: Oxidizing agents like KMnO4 or reducing agents like LiAlH4 are used.

Major Products Formed

    Electrophilic substitution: Substituted bromophenyl derivatives.

    Nucleophilic addition: Alcohols or other nucleophile-adducts.

    Oxidation and reduction: Carboxylic acids or alcohols.

Scientific Research Applications

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study enzyme interactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-methyl-1H-pyrazole: Lacks the carboxaldehyde group, making it less reactive in nucleophilic addition reactions.

    1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

    1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxaldehyde: The position of the carboxaldehyde group is different, which can influence its chemical behavior and applications.

Uniqueness

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde is unique due to the specific positioning of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both the bromophenyl and carboxaldehyde groups provides a versatile platform for further functionalization and study.

Biological Activity

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-bromoacetophenone with hydrazine hydrate, followed by formylation using Vilsmeier-Haack conditions. The reaction pathway can be summarized as follows:

  • Formation of Pyrazole : The cyclization of 4-bromoacetophenone with hydrazine forms the pyrazole ring.
  • Aldehyde Introduction : The subsequent formylation introduces the aldehyde group at the 4-position.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer : Demonstrated antiproliferative effects on MDA-MB-231 cells.
  • Liver Cancer : Inhibition of HepG2 cell proliferation.
  • Colorectal and Lung Cancer : Effective against multiple cell lines.

Table 1 summarizes the anticancer activity of selected pyrazole derivatives:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-23112.5
1-(4-Bromophenyl)-3-methyl-1H-pyrazoleHepG215.0
Various PyrazolesColorectal10.0

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with notable activity against:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for selected derivatives are presented in Table 2:

CompoundMIC (µg/mL)Target Bacteria
This compound0.25S. aureus
Pyrazole Derivative X0.22E. coli
Pyrazole Derivative Y0.30Pseudomonas aeruginosa

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bacterial cell death.
  • Anti-inflammatory Mechanism : It inhibits the expression of inflammatory mediators by blocking signaling pathways involved in inflammation.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that a derivative similar to 1-(4-bromophenyl)-5-methyl-1H-pyrazole significantly reduced tumor size in murine models.
  • Infection Control : Clinical trials showed that pyrazole derivatives effectively reduced infection rates in patients with drug-resistant bacterial infections.

Properties

IUPAC Name

1-(4-bromophenyl)-5-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLJXVCTGBJIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734042
Record name 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202029-61-5
Record name 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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